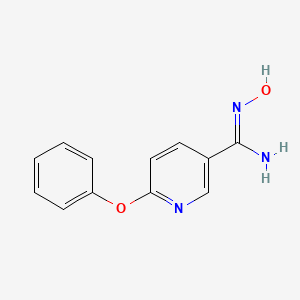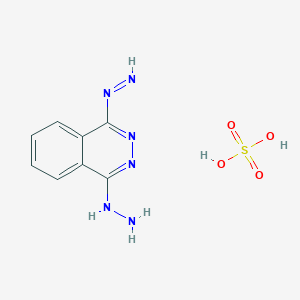
(4-Diazenylphthalazin-1-yl)hydrazine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Diazenylphthalazin-1-yl)hydrazine;sulfuric acid, also known as dihydralazine sulfate, is a compound with significant pharmacological properties. It is primarily used as an antihypertensive agent, which means it helps to lower blood pressure. This compound is a derivative of hydrazine and phthalazine, and it is often used in medical settings to manage conditions such as hypertension and heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Diazenylphthalazin-1-yl)hydrazine;sulfuric acid typically involves the reaction of hydrazine derivatives with phthalazine. One common method is the cyclocondensation of hydrazine with 1,3-dicarbonyl compounds, which forms the phthalazine ring. This reaction is usually carried out under mild conditions and can be facilitated by various catalysts .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, and it may involve additional steps such as purification and crystallization to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
(4-Diazenylphthalazin-1-yl)hydrazine;sulfuric acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various phthalazine derivatives, which can have different pharmacological properties. For example, oxidation can lead to the formation of phthalazinone derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
(4-Diazenylphthalazin-1-yl)hydrazine;sulfuric acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its effects on biological systems, particularly its antihypertensive properties.
Medicine: It is used in the treatment of hypertension and heart failure. Research is ongoing to explore its potential in other medical conditions.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of (4-Diazenylphthalazin-1-yl)hydrazine;sulfuric acid involves its interaction with vascular smooth muscle cells. It causes vasodilation by relaxing the smooth muscles, which leads to a decrease in blood pressure. The compound achieves this by inhibiting the action of certain enzymes and receptors involved in muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Hydralazine: Another antihypertensive agent with a similar structure and mechanism of action.
Phthalazinone derivatives: These compounds share the phthalazine core and have various pharmacological properties
Uniqueness
What sets (4-Diazenylphthalazin-1-yl)hydrazine;sulfuric acid apart is its specific combination of hydrazine and phthalazine, which gives it unique pharmacological properties. Its ability to effectively lower blood pressure with relatively few side effects makes it a valuable compound in medical treatments .
Properties
Molecular Formula |
C8H10N6O4S |
|---|---|
Molecular Weight |
286.27 g/mol |
IUPAC Name |
(4-diazenylphthalazin-1-yl)hydrazine;sulfuric acid |
InChI |
InChI=1S/C8H8N6.H2O4S/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;1-5(2,3)4/h1-4,9H,10H2,(H,12,14);(H2,1,2,3,4) |
InChI Key |
LWEWZQDULRVHDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2N=N)NN.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


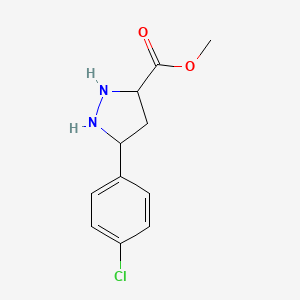


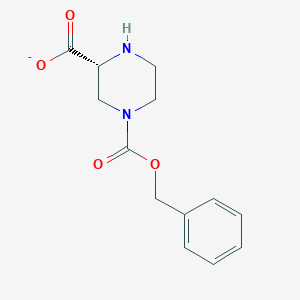


![7-Benzyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B12358676.png)
![9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12358682.png)
![Ethyl 6-oxo-7,7a-dihydropyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B12358689.png)


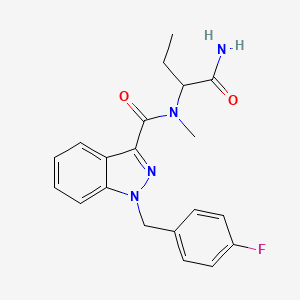
![(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12358727.png)
